![molecular formula C23H25N3O3 B3322496 N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide CAS No. 146269-98-9](/img/structure/B3322496.png)
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide
Overview
Description
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide, commonly known as PBIT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in medicinal chemistry. PBIT is a small molecule inhibitor that can selectively target specific proteins and enzymes involved in various biological processes.
Scientific Research Applications
Pharmaceutical Applications
This compound is an intermediate of Lafutidine , a second-generation histamine H2 receptor antagonist. Lafutidine is used to treat gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and wounds in the lining of the stomach associated with acute gastritis and acute exacerbation of chronic gastritis .
Chemical Research
As a complex organic molecule, this compound can be used in chemical research, particularly in the study of organic reactions and synthesis. Its unique structure, which includes a pyridine ring and a piperidine ring, makes it a valuable compound for studying reactions involving these types of structures .
Biochemical Research
The compound’s ability to interact with histamine H2 receptors suggests potential applications in biochemical research, particularly in studies related to the functioning of these receptors and their role in various physiological processes .
Drug Development
Given its role as an intermediate in the synthesis of Lafutidine, this compound could be of interest in drug development, particularly in the development of new drugs for the treatment of gastrointestinal disorders .
Molecular Modeling
The compound’s complex structure makes it a good candidate for molecular modeling studies, which could provide insights into its physical and chemical properties, as well as its interactions with other molecules .
Safety and Toxicity Studies
Given its use in pharmaceuticals, studying the safety and toxicity of this compound is crucial. These studies can help determine safe dosage levels and identify potential side effects .
properties
IUPAC Name |
2-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22-19-8-2-3-9-20(19)23(28)26(22)14-6-7-15-29-21-16-18(10-11-24-21)17-25-12-4-1-5-13-25/h2-3,6-11,16H,1,4-5,12-15,17H2/b7-6- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHKPHXNYPOQDJ-SREVYHEPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-4-[4-(Piperidinomethyl)-2-pyridyloxy]-2-butenyl]phthalimide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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